molecular formula C8H8BrNO2 B11719334 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol

4-Bromo-2-[1-(hydroxyimino)ethyl]phenol

Cat. No.: B11719334
M. Wt: 230.06 g/mol
InChI Key: GGRZFWDSJRGFPI-UHFFFAOYSA-N
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Description

4-Bromo-2-[1-(hydroxyimino)ethyl]phenol is an organic compound that features a bromine atom, a hydroxyimino group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol typically involves the reaction of N-(2-acetyl-5-bromophenyl)benzamide with hydroxylamine hydrochloride in pyridine under reflux conditions. The reaction mixture is then evaporated under reduced pressure, quenched with ice-cold water, and the resulting precipitate is filtered and dissolved in chloroform. The chloroform solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield the desired compound as a solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[1-(hydroxyimino)ethyl]phenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[1-(hydroxyimino)ethyl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-[1-(hydroxyimino)ethyl]phenol involves its interaction with molecular targets such as enzymes and proteins. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromine atom and phenol group also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2-[1-(hydroxyimino)ethyl]phenol is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-(N-hydroxy-C-methylcarbonimidoyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-5(10-12)7-4-6(9)2-3-8(7)11/h2-4,11-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRZFWDSJRGFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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